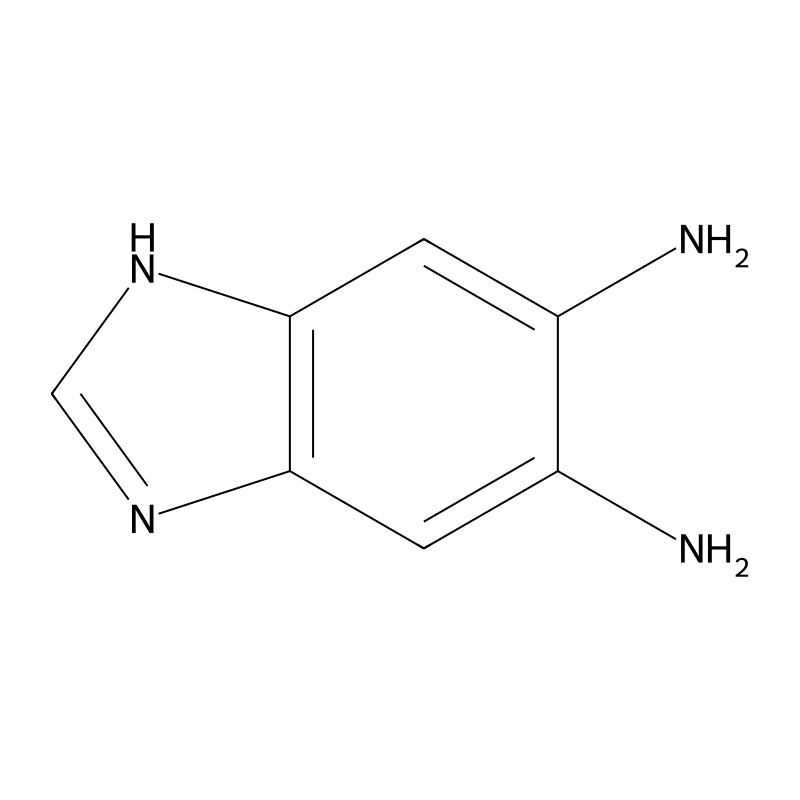1H-benzimidazole-5,6-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Medically Relevant Research
The benzimidazole core structure is present in several FDA-approved medications known for their antiparasitic properties []. Given this established biological activity, 1H-benzimidazole-5,6-diamine could be a candidate for further research in developing new antiparasitic drugs.
Material Science Applications
Some benzimidazole derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their ability to transport charges []. This suggests that 1H-benzimidazole-5,6-diamine might also be a candidate for investigation in OLED research.
Ligand Design
Benzimidazoles can act as ligands, molecules that bind to metals. This property allows them to be used in various applications such as catalysis []. While 1H-benzimidazole-5,6-diamine's specific binding properties are unknown, its structure suggests potential for exploration in ligand design.
1H-benzimidazole-5,6-diamine is a heterocyclic compound characterized by a fused benzene and imidazole ring system. It possesses the molecular formula and is known for its two amino groups located at the 5 and 6 positions of the benzimidazole structure. This compound is significant in various fields, including medicinal chemistry and materials science, due to its diverse chemical reactivity and biological activities.
- Oxidation: The compound can be oxidized to form quinone derivatives using agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride to yield reduced forms of benzimidazole.
- Substitution: The amino groups at positions 5 and 6 are reactive and can undergo nucleophilic substitution with halogenated compounds, leading to various substituted derivatives .
This compound exhibits a range of biological activities:
- Antimicrobial Properties: Research indicates that 1H-benzimidazole-5,6-diamine has potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
- Anticancer Activity: Studies have explored its ability to inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development.
- Enzyme Inhibition: The compound can interact with specific enzymes, modulating their activity and potentially serving as a therapeutic agent in enzyme-related diseases .
Several methods exist for synthesizing 1H-benzimidazole-5,6-diamine:
- Condensation Reaction: A common synthetic route involves the condensation of o-phenylenediamine with aldehydes or ketones. This reaction often requires heating under reflux conditions.
- Catalyzed Reactions: Recent advancements have introduced catalysts such as cobalt nanocomposites and magnesium oxide to enhance yield and reaction efficiency. These methods allow for broader substrate scopes and milder reaction conditions .
- Diazotization: This method involves the formation of diazonium salts from the amine groups followed by coupling reactions that yield various derivatives .
1H-benzimidazole-5,6-diamine finds applications in several domains:
- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a target for drug development.
- Material Science: The compound serves as a precursor for synthesizing functional materials, including dyes and pigments.
- Chemical Research: It acts as a building block for creating more complex heterocyclic compounds in organic synthesis .
Studies on the interactions of 1H-benzimidazole-5,6-diamine with biological macromolecules have revealed its capacity to bind to enzymes and receptors. These interactions can lead to significant biological effects, such as:
- Inhibition of Enzymatic Activity: The compound can bind to the active sites of enzymes, inhibiting their function.
- Modulation of Signaling Pathways: By interacting with specific receptors, it may influence various signaling pathways within cells .
Similar Compounds
1H-benzimidazole-5,6-diamine shares structural similarities with other benzimidazole derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methyl-1H-benzimidazole-5,6-diamine | Methyl group at position 2 | Different chemical reactivity due to steric effects |
| 2-Ethyl-1H-benzimidazole-5,6-diamine | Ethyl group at position 2 | Enhanced solubility compared to other derivatives |
| 1H-benzimidazole | Lacks amino groups at positions 5 and 6 | Less reactive but serves as a parent structure |
The uniqueness of 1H-benzimidazole-5,6-diamine lies in its specific substitution pattern which affects both its reactivity and biological activity, making it a valuable compound for diverse applications .








